molecular formula C5H12ClN3S B2659161 Thiomorpholine-4-carboximidamide hydrochloride CAS No. 2052359-97-2

Thiomorpholine-4-carboximidamide hydrochloride

Cat. No.: B2659161
CAS No.: 2052359-97-2
M. Wt: 181.68
InChI Key: JWYMLSTXLOQZTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine-4-carboximidamide hydrochloride typically involves the reaction of thiomorpholine with cyanamide under acidic conditions to form the carboximidamide group. The hydrochloride salt is then formed by the addition of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The process includes the use of high-quality reagents and precise reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .

Scientific Research Applications

Chemistry: Thiomorpholine-4-carboximidamide hydrochloride is used as a building block in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also used in the development of new biochemical assays .

Medicine: It is studied for its potential to interact with biological targets and modulate biochemical pathways .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of thiomorpholine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

thiomorpholine-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3S.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYMLSTXLOQZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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